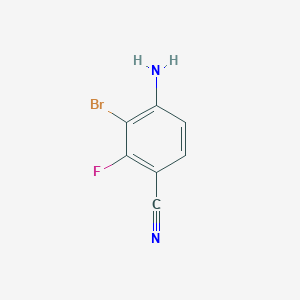

4-Amino-3-bromo-2-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-bromo-2-fluorobenzonitrile is a chemical compound with the CAS Number: 2090323-74-1 . It has a molecular weight of 215.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods . One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis (trimethylsilyl)amide .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 .Chemical Reactions Analysis

In both solution and solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Herbicide Resistance in Plants

Research has demonstrated the use of related bromo- and fluoro-nitrile compounds in developing herbicide resistance in transgenic plants. A specific gene encoding a nitrilase that detoxifies bromoxynil, a herbicide, by converting it to a less harmful metabolite, was introduced into tobacco plants. This modification conferred resistance to the herbicide, showcasing a potential application of nitrile-containing compounds in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Synthetic Organic Chemistry

4-Amino-3-bromo-2-fluorobenzonitrile serves as a versatile intermediate in organic synthesis. It has been used in the development of a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This methodology demonstrates the compound's role in facilitating efficient synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Ang et al., 2013).

Material Science

In material science, the introduction of fluorinated compounds, like 4-amino-2-(trifluoromethyl)benzonitrile, has shown to improve the power conversion efficiencies of polymer solar cells. The specific structural modifications provided by fluoro- and bromo-nitriles contribute to ordering of polymer chains, enhancing electronic properties and leading to better performance of photovoltaic devices (Jeong et al., 2011).

Biological Studies

Compounds derived from or related to this compound have been studied for their biological activities, including antibacterial properties and potential anticancer activities. For instance, derivatives synthesized from related nitrile compounds have shown antibacterial activity and have been evaluated for their effectiveness in treating cancer, highlighting the potential of nitrile-based molecules in medicinal chemistry (Khan, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzonitrile derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzonitrile derivatives can undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that benzonitrile derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in methanol . These properties could influence its bioavailability.

Result of Action

Given its potential to interact with various targets and pathways, it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Amino-3-bromo-2-fluorobenzonitrile. For instance, it’s recommended to store the compound in a dry, dark place at a temperature between 2-8°C .

properties

IUPAC Name |

4-amino-3-bromo-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBINKGRJEPQKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2888769.png)

![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)

![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)

![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)

![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)